molecular formula C11H16BrN3O B13719188 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine

Cat. No.: B13719188
M. Wt: 286.17 g/mol
InChI Key: IKAIYDAKUAPESY-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a chemical compound with the molecular formula C₁₂H₁₇BrN₂O It is a pyrimidine derivative that features a bromine atom at the 5-position and a piperidin-1-yl ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.

    Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.

    Etherification: 2-bromoethanol is used for the etherification step.

Major Products Formed

Scientific Research Applications

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is unique due to the presence of both the bromine atom and the piperidin-1-yl ethoxy group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16BrN3O

Molecular Weight

286.17 g/mol

IUPAC Name

5-bromo-2-(2-piperidin-1-ylethoxy)pyrimidine

InChI

InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2

InChI Key

IKAIYDAKUAPESY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=NC=C(C=N2)Br

Origin of Product

United States

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